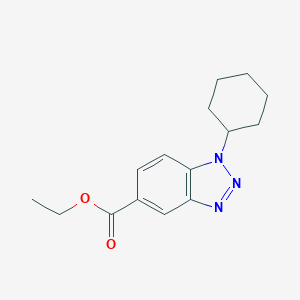![molecular formula C16H21NO3 B249527 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, also known as FTY720, is a synthetic immunosuppressant drug that has been used in the treatment of multiple sclerosis (MS) and other autoimmune diseases. It was first synthesized in the mid-1990s by researchers at the pharmaceutical company Novartis.
作用機序
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the central nervous system, where they can cause inflammation and damage to myelin. 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has other effects on immune cells, including reducing their activation and production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to have other biochemical and physiological effects. These include reducing blood pressure, improving insulin sensitivity, and promoting the survival of neurons. Some studies have also suggested that 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol may have anti-cancer properties, although more research is needed to confirm this.
実験室実験の利点と制限
One advantage of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol is that it has a well-characterized mechanism of action and has been extensively studied in both preclinical and clinical settings. This makes it a useful tool for studying the immune system and its role in autoimmune diseases. However, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has some limitations, including its potential toxicity and the fact that it can have off-target effects on other cell types.
将来の方向性
There are several potential future directions for research on 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol. One area of interest is in developing new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of research is in exploring its potential use in other autoimmune diseases beyond MS, such as rheumatoid arthritis or lupus. Finally, there is ongoing research into the underlying mechanisms of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol's effects on the immune system, which could lead to the development of new therapies for autoimmune diseases.
合成法
The synthesis of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol involves several steps, including the reaction of 5-(3-methoxyphenyl)-2-furaldehyde with (R)-1-amino-2-propanol to form the intermediate 2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)-1-propanol. This intermediate is then converted to the final product, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, by reacting it with butanol in the presence of acid.
科学的研究の応用
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been extensively studied for its immunosuppressive properties and its potential as a treatment for MS and other autoimmune diseases. In preclinical studies, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to reduce inflammation and prevent the destruction of myelin, the protective coating around nerve fibers that is damaged in MS. Clinical trials have also demonstrated its efficacy in reducing relapse rates and slowing disease progression in patients with MS.
特性
製品名 |
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]butan-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-3-13(11-18)17-10-15-7-8-16(20-15)12-5-4-6-14(9-12)19-2/h4-9,13,17-18H,3,10-11H2,1-2H3 |
InChIキー |
RSAVHTWGGZCLMN-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC |
正規SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)


![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)

![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)


![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
